2-ethoxyethyl 4-(2-chloro-6-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
2-ethoxyethyl 4-(2-chloro-6-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrimidine ring, a chloro-fluorophenyl group, and an ethoxyethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethyl 4-(2-chloro-6-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The starting materials often include 2-chloro-6-fluoroaniline, ethyl acetoacetate, and ethyl chloroformate. The synthesis process may involve:
Condensation Reaction: The initial step involves the condensation of 2-chloro-6-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrimidine ring.
Esterification: The final step involves esterification with ethyl chloroformate to introduce the ethoxyethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-ethoxyethyl 4-(2-chloro-6-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-ethoxyethyl 4-(2-chloro-6-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-ethoxyethyl 4-(2-chloro-6-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxyethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- 2-Ethoxyethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Uniqueness
The presence of both chloro and fluoro groups on the phenyl ring makes 2-ethoxyethyl 4-(2-chloro-6-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate unique. This dual substitution can enhance its reactivity and biological activity compared to similar compounds with only one substituent.
Properties
Molecular Formula |
C17H20ClFN2O4 |
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Molecular Weight |
370.8g/mol |
IUPAC Name |
2-ethoxyethyl 6-(2-chloro-6-fluorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20ClFN2O4/c1-4-24-8-9-25-16(22)13-10(2)21(3)17(23)20-15(13)14-11(18)6-5-7-12(14)19/h5-7,15H,4,8-9H2,1-3H3,(H,20,23) |
InChI Key |
FJYLDYYZBTXFTC-UHFFFAOYSA-N |
SMILES |
CCOCCOC(=O)C1=C(N(C(=O)NC1C2=C(C=CC=C2Cl)F)C)C |
Canonical SMILES |
CCOCCOC(=O)C1=C(N(C(=O)NC1C2=C(C=CC=C2Cl)F)C)C |
Origin of Product |
United States |
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